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molecular formula C12H10N4O B8700895 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- CAS No. 98477-03-3

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl-

Cat. No. B8700895
M. Wt: 226.23 g/mol
InChI Key: HHQRKCHGUBYEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587348

Procedure details

A 250 ml round bottom flask fitted with a mechanical stirrer was charged with 25.0 g (0.1 mol) of 92.33% pure 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester and 60 ml of DMF. The mixture was stirred at room temperature for a short period and then 9.8 g (0.2 mol) of sodium cyanide was added. The resulting dark mixture was heated at approximately 100° C. for 6 hours and cooled to room temperature. The reaction mixture was stirred for approximately 12 hours at this temperature and then charged with 27.13 g (0.35 mol) of an aqueous solution of 40% methylamine by weight (hereinafter 40% aqueous methylamine, from Aldrich Chemical Co., Milwaukee Wis.). The reaction mixture was stirred for approximately 61/2 hours and 60 ml of water was added. The resulting suspension was stirred for approximately 10 minutes and the precipitated solid was collected by filtration. The solid was washed with water and vacuum dried to provide 18.36 g of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. A high pressure liquid chromatographic analysis of the final product indicated it to be 97.86% pure. Corrected yield 86.1%. m/e 226.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
27.13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15]CC)=O.C[N:19]([CH:21]=O)C.[C-:23]#[N:24].[Na+].CN>O>[C:23]([C:2]1[N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:19][CH3:21])=[O:15])#[N:24] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=NN1C1=CC=CC=C1)C(=O)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
aqueous solution
Quantity
27.13 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a short period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml round bottom flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark mixture was heated at approximately 100° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for approximately 12 hours at this temperature
Duration
12 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for approximately 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=NN1C1=CC=CC=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 18.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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